1-(2-cyclohexylethyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide
Description
1-(2-cyclohexylethyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, combines the structural features of triazole and pyrazole, which are both important scaffolds in drug discovery and development .
Properties
IUPAC Name |
1-(2-cyclohexylethyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O/c1-27(15-19-14-20(24-23-19)18-10-6-3-7-11-18)22(29)21-16-28(26-25-21)13-12-17-8-4-2-5-9-17/h3,6-7,10-11,14,16-17H,2,4-5,8-9,12-13,15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPAJEWNJSEKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NN1)C2=CC=CC=C2)C(=O)C3=CN(N=N3)CCC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclohexylethyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of phenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Formation of the triazole ring:
Coupling of the pyrazole and triazole rings: The final step involves coupling the pyrazole and triazole rings through a suitable linker, such as a carboxamide group, under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
1-(2-cyclohexylethyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Various nucleophiles or electrophiles under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(2-cyclohexylethyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, anticancer, and anti-inflammatory activities
Biological Studies: It can be used in studies to understand the biological mechanisms and pathways involved in various diseases.
Chemical Biology: The compound can be used as a probe to study protein-ligand interactions and other biochemical processes.
Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(2-cyclohexylethyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects . Molecular docking studies have shown that triazole and pyrazole derivatives can bind to various biological targets with high affinity .
Comparison with Similar Compounds
Similar Compounds
Pyrazofurin: A pyrazole-based drug with antiviral activity.
Encorafenib: A pyrazole-based drug used in cancer treatment.
Celecoxib: A pyrazole-based anti-inflammatory drug.
Fluconazole: A triazole-based antifungal drug.
Voriconazole: A triazole-based antifungal drug.
Uniqueness
1-(2-cyclohexylethyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide is unique due to its combined triazole and pyrazole structure, which may confer enhanced biological activity and specificity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
